molecular formula C26H18Cl2N2O3 B12007424 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 767289-63-4

3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12007424
CAS No.: 767289-63-4
M. Wt: 477.3 g/mol
InChI Key: SPFJGLHCHAIRKU-MUFRIFMGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the acylation of 1-naphthylamine to form 1-naphthylacetyl chloride, which then reacts with carbohydrazide to produce the carbohydrazonoyl intermediate. This intermediate is then coupled with 2,4-dichlorobenzoic acid under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Strong nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines .

Scientific Research Applications

3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to the presence of the 2,4-dichlorobenzoate group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired .

Properties

CAS No.

767289-63-4

Molecular Formula

C26H18Cl2N2O3

Molecular Weight

477.3 g/mol

IUPAC Name

[3-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C26H18Cl2N2O3/c27-20-11-12-23(24(28)15-20)26(32)33-21-9-3-5-17(13-21)16-29-30-25(31)14-19-8-4-7-18-6-1-2-10-22(18)19/h1-13,15-16H,14H2,(H,30,31)/b29-16+

InChI Key

SPFJGLHCHAIRKU-MUFRIFMGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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